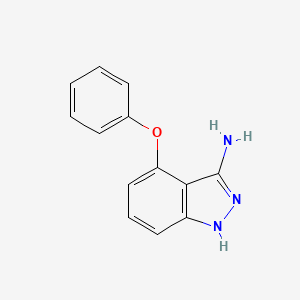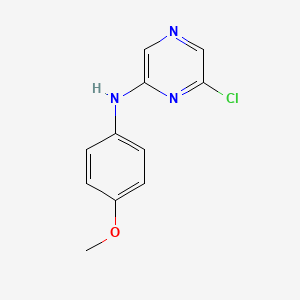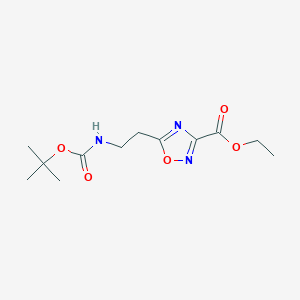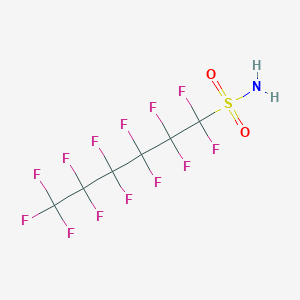
Perfluorohexanesulfonamide
Descripción general
Descripción
La perfluorohexanesulfonamida es un compuesto químico sintético que pertenece a la clase de sustancias perfluoroalquiladas y polifluoroalquiladas. Se caracteriza por una cadena de fluorocarbono de seis carbonos que es tanto hidrófoba como lipófoba, con un grupo funcional sulfonamida que le confiere polaridad. Este compuesto es conocido por su persistencia en el medio ambiente y sus propiedades bioacumulativas .
Mecanismo De Acción
El mecanismo de acción de la perfluorohexanesulfonamida implica su interacción con proteínas como la albúmina sanguínea. Su grupo sulfonamida le confiere polaridad, lo que le permite interactuar con otros compuestos polares. Esta interacción puede afectar varias vías biológicas y dianas moleculares, lo que lleva a los efectos observados en diferentes aplicaciones.
Compuestos similares:
- Ácido perfluorohexansulfónico
- Perfluorooctanesulfonamida
- Perfluorobutanesulfonamida
Comparación: La perfluorohexanesulfonamida es única debido a su longitud de cadena y grupo funcional específicos, que confieren propiedades químicas y físicas distintas. En comparación con el ácido perfluorohexansulfónico, tiene un grupo funcional diferente, lo que lleva a una reactividad y aplicaciones variadas. La perfluorooctanesulfonamida y la perfluorobutanesulfonamida difieren en la longitud de la cadena, lo que afecta sus propiedades bioacumulativas y su persistencia ambiental .
Análisis Bioquímico
Biochemical Properties
Perfluorohexanesulfonamide has a six-carbon fluorocarbon chain that is both hydrophobic and lipophobic. Its sulfonic acid functional group imparts polarity, allowing it to interact with other polar compounds. Due to the strength of its carbon-fluorine bonds, it persists in the environment and in living organisms . In humans, this compound binds to blood albumin, and relatively little is found in the liver compared to longer-chain PFASs . The half-life of this compound in human blood is greater than both longer and shorter chain equivalents .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to decrease total thyroxine concentration and increase liver weight in animal models . These changes suggest that this compound can disrupt endocrine function and liver metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s strong carbon-fluorine bonds contribute to its persistence and bioaccumulation in living organisms . This compound binds to blood albumin, which may facilitate its transport and distribution within the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under recommended transport or storage conditions . Long-term exposure to this compound in animal models has been associated with changes in liver and kidney gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study conducted on Sprague Dawley rats, this compound was administered at various doses, and dose-related changes were observed in clinical pathology and organ weight measurements . High doses of this compound resulted in significantly decreased total thyroxine concentration and increased liver weight . These findings indicate potential toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s persistence and bioaccumulation are attributed to its strong carbon-fluorine bonds, which resist degradation . In animal models, this compound has been shown to affect metabolic flux and metabolite levels, particularly in the liver .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. In humans, the compound binds to blood albumin, which may facilitate its distribution within the body . The strong carbon-fluorine bonds of this compound contribute to its persistence and bioaccumulation in living organisms .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are influenced by targeting signals and post-translational modifications. The compound’s strong carbon-fluorine bonds and sulfonic acid functional group allow it to interact with various cellular compartments
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La perfluorohexanesulfonamida se puede sintetizar mediante la reacción de fluoruro de perfluorohexansulfonilo con amoníaco o aminas primarias en condiciones controladas. La reacción típicamente implica el uso de disolventes como metanol o etanol y se lleva a cabo a bajas temperaturas para asegurar un alto rendimiento y pureza .
Métodos de producción industrial: La producción industrial de perfluorohexanesulfonamida implica la síntesis a gran escala utilizando métodos similares a los descritos anteriormente. El proceso se optimiza para la eficiencia y la rentabilidad, a menudo empleando reactores de flujo continuo y sistemas automatizados para mantener una calidad y una producción constantes .
Análisis De Reacciones Químicas
Tipos de reacciones: La perfluorohexanesulfonamida se somete a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede conducir a la formación de ácido perfluorohexansulfónico.
Sustitución: El grupo sulfonamida puede ser sustituido por otros grupos funcionales en condiciones específicas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Sustitución: Se utilizan reactivos como haluros de alquilo y bases fuertes para las reacciones de sustitución.
Principales productos:
Oxidación: Ácido perfluorohexansulfónico.
Sustitución: Diversas perfluorohexanesulfonamidas sustituidas según los reactivos utilizados.
Aplicaciones Científicas De Investigación
La perfluorohexanesulfonamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como tensioactivo y recubrimiento protector en varios procesos químicos.
Biología: Se estudia por sus propiedades bioacumulativas y sus interacciones con las moléculas biológicas.
Medicina: Se investiga para posibles aplicaciones terapéuticas debido a sus propiedades químicas únicas.
Industria: Se utiliza en la producción de espumas de extinción de incendios acuosas, recubrimientos textiles, galvanoplastia y agentes de pulido
Comparación Con Compuestos Similares
- Perfluorohexanesulfonic acid
- Perfluorooctanesulfonamide
- Perfluorobutanesulfonamide
Comparison: Perfluorohexanesulfonamide is unique due to its specific chain length and functional group, which confer distinct chemical and physical properties. Compared to perfluorohexanesulfonic acid, it has a different functional group, leading to varied reactivity and applications. Perfluorooctanesulfonamide and perfluorobutanesulfonamide differ in chain length, affecting their bioaccumulative properties and environmental persistence .
Propiedades
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F13NO2S/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22/h(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZLGCSJJWEQJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)S(=O)(=O)N)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13SO2NH2, C6H2F13NO2S | |
| Record name | 1-Hexanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469320 | |
| Record name | Perfluorohexanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41997-13-1 | |
| Record name | Perfluorohexanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluorohexanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential developmental effects of Perfluorohexanesulfonamide (FHxSA) exposure in living organisms?
A1: Research on the developmental toxicity of this compound (FHxSA) using Xenopus laevis embryos revealed significant impacts. [] Exposure to FHxSA led to a concentration-dependent increase in mortality and malformations in the developing embryos. [] Specifically, at concentrations of 2.5 mg/L and 5 mg/L, 100% mortality was observed, accompanied by a significant increase in malformations. [] Furthermore, FHxSA exposure significantly affected the developmental stage achieved by the embryos at concentrations as low as 0.625 mg/L. [] These findings highlight the potential developmental toxicity of FHxSA in sensitive organisms.
Q2: Can biosparging influence the release and transformation of this compound (FHxSA) in contaminated soils?
A2: Yes, biosparging, a remediation technique, can impact the release and transformation of this compound (FHxSA) in contaminated soils. [] Studies utilizing oxygen-sparged columns showed a significantly higher release of FHxSA compared to nitrogen-sparged and non-biostimulated columns. [] Furthermore, evidence suggests that biosparging can facilitate the transformation of sulfonamide-based precursors into this compound. [] This transformation was observed in both oxygen- and nitrogen-sparged columns, with recoveries of this compound exceeding 100%, while recoveries of several precursor compounds were low. []
Q3: What analytical techniques are effective for detecting and quantifying this compound (FHxSA) in environmental samples?
A3: Several analytical techniques are employed for this compound (FHxSA) detection and quantification. High-resolution mass spectrometry, coupled with techniques like liquid chromatography, is commonly used to analyze FHxSA in various matrices, including soil and water samples. [, ] Direct Analysis in Real Time Mass Spectrometry (DART-MS), combined with solid-phase microextraction (SPME) using coated glass capillaries, offers a rapid screening method for FHxSA, achieving low part-per-trillion detection limits. [, ] This method bypasses the need for chromatography, making it efficient for rapid screening. [, ] Ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) is another valuable technique for analyzing FHxSA, particularly in low-concentration water samples. []
Q4: How does the presence of this compound (FHxSA) in environmental samples compare to other Per- and Polyfluoroalkyl Substances (PFAS)?
A4: Analysis of contaminated groundwater samples from Northern Queensland, Australia, revealed the presence of this compound (FHxSA) alongside other PFAS compounds like perfluorooctane sulfonate (PFOS) and perfluoroalkyl carboxylic acids. [] This co-occurrence suggests that FHxSA can be found in environments impacted by PFAS contamination. Interestingly, in a study analyzing tap and bottled water, while FHxSA was not detected, Perfluorohexanesulfonic acid (PFHxS) was found, indicating the potential presence of different PFAS compounds in various water sources. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine](/img/structure/B1313297.png)
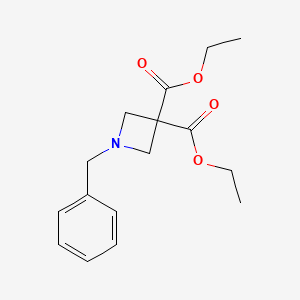
![Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III)](/img/structure/B1313308.png)

acetic acid](/img/structure/B1313310.png)
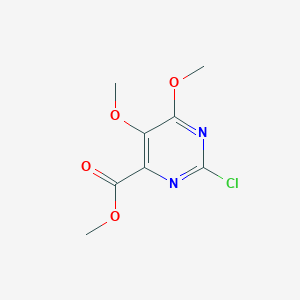
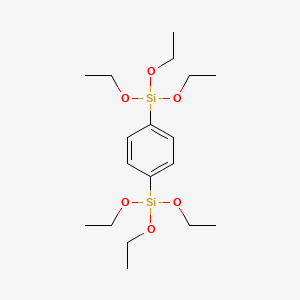
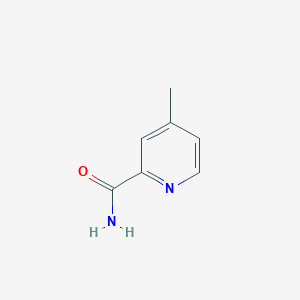
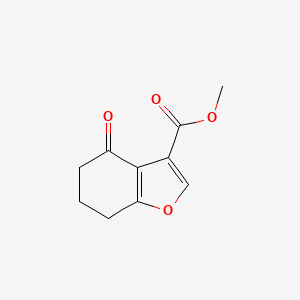
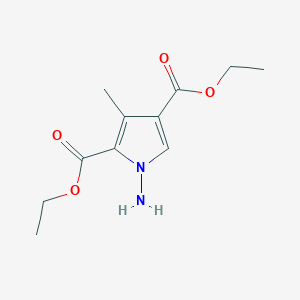
![(S)-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine](/img/structure/B1313322.png)
